REACTION_CXSMILES
|
[OH:1]OS([O-])=O.[K+].[F:7][C:8]([F:20])([F:19])[CH2:9][CH2:10][S:11][C:12]1[CH:17]=[CH:16][C:15]([Br:18])=[CH:14][CH:13]=1.[OH2:21]>CO>[F:20][C:8]([F:7])([F:19])[CH2:9][CH2:10][S:11]([C:12]1[CH:17]=[CH:16][C:15]([Br:18])=[CH:14][CH:13]=1)(=[O:1])=[O:21] |f:0.1|
|
Name
|
|
Quantity
|
3.7 g
|
Type
|
reactant
|
Smiles
|
OOS(=O)[O-].[K+]
|
Name
|
|
Quantity
|
4.75 mmol
|
Type
|
reactant
|
Smiles
|
FC(CCSC1=CC=C(C=C1)Br)(F)F
|
Name
|
|
Quantity
|
5 mL
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
25 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred at ambient temperature for 18 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The MeOH evaporated
|
Type
|
ADDITION
|
Details
|
water (20 ml) added
|
Type
|
EXTRACTION
|
Details
|
the mixture extracted with DCM
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The extracts were dried (Chemelut column CE1005) and solvent
|
Type
|
CUSTOM
|
Details
|
removed by evaporation
|
Reaction Time |
18 h |
Name
|
|
Type
|
product
|
Smiles
|
FC(CCS(=O)(=O)C1=CC=C(C=C1)Br)(F)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.43 g | |
YIELD: PERCENTYIELD | 95% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |